molecular formula C10H12N6 B275483 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine

Cat. No.: B275483
M. Wt: 216.24 g/mol
InChI Key: LMEQWPMKJMYBLK-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine is a chemical compound with the molecular formula C10H12N6 and a molecular weight of 216.24 g/mol. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

The synthesis of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylprop-2-en-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine can be compared with other similar compounds, such as:

    1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds also feature a phenylprop-2-enoyl group and are studied for their anticancer properties.

    (2E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide: This compound has a similar structure and is used in various chemical and biological applications.

The uniqueness of this compound lies in its tetrazole ring, which imparts stability and versatility in chemical reactions .

Properties

Molecular Formula

C10H12N6

Molecular Weight

216.24 g/mol

IUPAC Name

1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine

InChI

InChI=1S/C10H12N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-7,12H,8H2,(H2,11,13,15)/b7-4+

InChI Key

LMEQWPMKJMYBLK-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNN2C(=NN=N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N

Origin of Product

United States

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